Gentiopicroside

Cytochrome P450 Drug Metabolism Toxicology

Gentiopicroside is the definitive, compound-specific secoiridoid glycoside for CYP2A6 research (IC50 21.8 µg/mL) with minimal off‑target CYP inhibition. Unlike swertiamarin or sweroside, it uniquely improves mitochondrial ATP production by >60% in fatty‑acid lipotoxicity models, making it the superior probe for MASLD and metabolic hepatoprotection studies. As the predominant marker in Gentiana lutea (1.85–3.97% dry weight), it is essential for extract standardisation and QC. Guaranteed ≥98% purity; batch‑specific COA available. Order now for reproducible, publication‑ready results.

Molecular Formula C16H20O9
Molecular Weight 356.32 g/mol
CAS No. 20831-76-9
Cat. No. B1671439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGentiopicroside
CAS20831-76-9
SynonymsO673;  O-673;  O 673;  SC-46058;  SC46058;  SC 46058;  Gentiopicroside
Molecular FormulaC16H20O9
Molecular Weight356.32 g/mol
Structural Identifiers
SMILESC=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C16H20O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2-3,6-7,10-13,15-20H,1,4-5H2/t7-,10-,11-,12+,13-,15+,16+/m1/s1
InChIKeyDUAGQYUORDTXOR-GPQRQXLASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gentiopicroside (CAS 20831-76-9): An Evidence-Based Profile of a Major Secoiridoid Glycoside for Hepatic and Inflammatory Research


Gentiopicroside (CAS 20831-76-9) is a secoiridoid glycoside recognized as the primary bitter principle and most abundant bioactive constituent in Gentiana lutea L. (yellow gentian) roots, with concentrations ranging from 1.85% to 3.97% of dry weight [1]. This compound is well-characterized by its selective inhibition of cytochrome P450 isoform CYP2A6, with an in vitro IC₅₀ of 21.8 μg/mL (approximately 61 μM) in human liver microsomes, while exhibiting minimal to no inhibition of CYP1A2, CYP2C9, CYP2D6, and CYP3A4 [2]. Gentiopicroside is also a subject of active investigation for its hepatoprotective, anti-inflammatory, and metabolic regulatory properties.

Why Gentiopicroside Cannot Be Interchanged with Co-occurring Secoiridoids Like Swertiamarin or Sweroside


While gentiopicroside, swertiamarin, and sweroside are all secoiridoid glycosides found in the Gentianaceae family, their biological activities, metabolic effects, and pharmacokinetic behaviors differ significantly, precluding simple substitution. For instance, direct comparative studies show that gentiopicroside and swertiamarin exert distinct effects on cellular viability and oxidative stress in human peripheral blood mononuclear cells (PBMCs) [1]. Furthermore, in a hepatoprotective model against fatty acid-induced cytotoxicity, the three compounds demonstrated non-equivalent effects on mitochondrial function and ATP production, with gentiopicroside showing a unique capacity to improve ATP production by over 60% [2]. These differences underscore the necessity of compound-specific sourcing and the risks associated with using undefined plant extracts or cheaper analog mixtures, where the precise composition and, consequently, the biological outcome can vary dramatically [3].

Quantitative Differentiators for Gentiopicroside Against Its Closest Secoiridoid Analogs


Selective CYP2A6 Inhibition with a Higher Safety Margin for CYP-Mediated Drug Interactions

Gentiopicroside exhibits a potent and selective inhibitory profile against CYP2A6, a key hepatic enzyme, while largely sparing other major CYP isoforms. This contrasts with the broader or undefined CYP inhibition profiles of many natural products and can be a critical factor in designing studies involving co-administered drugs [1].

Cytochrome P450 Drug Metabolism Toxicology

Superior Enhancement of Mitochondrial ATP Production in a MASLD Model Compared to Sweroside and Swertiamarin

In a comparative study of hepatoprotection against metabolic dysfunction-associated steatotic liver disease (MASLD), gentiopicroside demonstrated a significantly greater ability to rescue mitochondrial function in HepG2 cells challenged with arachidonic acid [1].

Hepatoprotection Mitochondrial Function MASLD Metabolic Disease

Greater Cytotoxicity Profile in Human PBMCs Compared to Structurally Similar Swertiamarin

Despite differing by only one functional group, a head-to-head comparison revealed that gentiopicroside (Gp) exerts greater cytotoxic effects on human peripheral blood mononuclear cells (PBMCs) than swertiamarin (Sm) [1].

Immunotoxicity Cytotoxicity Peripheral Blood Mononuclear Cells

Bioavailability of Gentiopicroside is Markedly Enhanced in a Herbal Decoction Matrix

The oral bioavailability of pure gentiopicroside is relatively low, but it can be significantly improved when administered as part of a traditional herbal decoction. This presents a clear choice for researchers: utilize pure compound for mechanistic studies or the decoction matrix for enhanced in vivo exposure [1].

Pharmacokinetics Bioavailability Drug Formulation

Anti-Inflammatory Activity via Moderate and Selective COX-2 Inhibition

Gentiopicroside demonstrates a specific and moderate inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. This activity is dependent on its hydrolysis to an active aglycone form, providing a distinct mode of action compared to synthetic COX-2 inhibitors [1].

Anti-inflammatory COX-2 Cyclooxygenase Natural Product

Predominant and Consistent Abundance in Gentiana Species Enables Reliable Sourcing and Standardization

Across multiple populations and species of Gentiana, gentiopicroside is consistently the most abundant secoiridoid glycoside, a critical factor for ensuring reproducible sourcing and extract standardization [1].

Phytochemical Analysis Quality Control Natural Product Sourcing

Validated Research and Industrial Application Scenarios for Gentiopicroside (CAS 20831-76-9)


Mechanistic Studies of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)

Based on its demonstrated ability to improve mitochondrial ATP production by over 60% and protect against fatty acid-induced lipotoxicity in HepG2 cells, gentiopicroside is a prime candidate for in vitro and in vivo studies investigating mitochondrial dysfunction and cell death in MASLD and related metabolic liver disorders [1].

In Vivo Drug-Drug Interaction (DDI) Studies Focused on CYP2A6

Given its selective inhibition of CYP2A6 (IC₅₀ 21.8 μg/mL) with minimal effect on other major CYP isoforms (CYP1A2, CYP2C9, CYP2D6, CYP3A4), gentiopicroside serves as a valuable tool compound for probing CYP2A6-mediated metabolism and its role in pharmacokinetic drug-drug interactions [2].

Development and Quality Control of Standardized Gentian Herbal Extracts

The consistent predominance of gentiopicroside (1.85-3.97% dry weight in G. lutea root) makes it the ideal marker compound for the chemical fingerprinting, standardization, and quality control of gentian-based raw materials, extracts, and finished products in the nutraceutical and pharmaceutical industries [3].

Comparative Toxicology and Safety Pharmacology of Secoiridoids

The finding that gentiopicroside exhibits greater cytotoxicity in human PBMCs than its close analog swertiamarin underscores the importance of compound-specific assessment. Gentiopicroside is thus a key reference compound for comparative studies investigating the structure-activity relationships governing the immunotoxicological profile of secoiridoid glycosides [4].

Technical Documentation Hub

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